Synephrine hemitartrate

aqueous solubility formulation in vitro assays

Free base synephrine is practically insoluble in water, compromising assay reproducibility and requiring cytotoxic organic solvents. Synephrine hemitartrate (CAS 16589-24-5) is the validated solution: • ≥98% purity (HPLC); freely soluble in PBS/HBSS - eliminates DMSO artifacts in cell-based and in vivo studies • mp 188-190°C; non-hygroscopic tartrate salt ensures accurate weighing and long-term storage stability • Documented in vivo oral gavage at 1 mg/kg; ideal as an analytical reference standard for Citrus aurantium product QC Bulk research quantities available for immediate shipment from BenchChem.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
CAS No. 16589-24-5
Cat. No. B099343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynephrine hemitartrate
CAS16589-24-5
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyGOVGCYCBKCCFIR-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Synephrine Hemitartrate CAS 16589-24-5: A Stable Salt for Adrenergic Research and Analytical Standardization


Synephrine hemitartrate (CAS 16589-24-5) is the hemitartrate salt of p-synephrine, a naturally occurring protoalkaloid and sympathomimetic amine found in Citrus aurantium [1]. It functions as a dual α- and β-adrenergic receptor agonist and is supplied as a white to off-white crystalline powder with a purity of ≥98% (HPLC) . Unlike the free base form, the hemitartrate salt is designed for enhanced aqueous solubility and stability, making it suitable for reproducible in vitro and in vivo pharmacological studies, as well as for use as a reference standard in analytical method development .

Stable hemitartrate salt with aqueous solubility for buffer-based assays
High-purity reference standard for analytical method development
Crystalline solid form for reproducible pharmacological studies

Why Synephrine Hemitartrate Cannot Be Simply Substituted by Other Synephrine Salts or the Free Base


Generic substitution of synephrine hemitartrate with the free base or alternative salts such as the hydrochloride is not scientifically valid due to critical differences in aqueous solubility, stability, and formulation behavior . The free base synephrine is practically insoluble in water (solubility <0.1 mg/mL), severely limiting its utility in aqueous buffers for cell-based assays and in vivo dosing . In contrast, the hemitartrate salt exhibits excellent water solubility [1]. Furthermore, the hemitartrate salt demonstrates superior thermal stability with a melting point of 188-190°C, compared to the hydrochloride salt (151-152°C), which influences long-term storage and handling . The counterion also affects the compound's hygroscopicity and stability in ambient conditions, with the tartrate form being less hygroscopic than the hydrochloride, a critical factor for reproducible weighing and formulation in humid laboratory environments [2]. These physicochemical disparities directly impact experimental reproducibility, making the hemitartrate salt the preferred form for controlled research applications.

Free Base
Hemitartrate: water-soluble Free base: practically insoluble in water Aqueous solubility may differ; direct replacement in buffer assays not supported
HCl Salt
Hemitartrate: mp 188–190°C Hydrochloride: mp 151–152°C Lower melting point suggests different solid-state stability; may affect storage behavior

Quantitative Differentiation of Synephrine Hemitartrate: Solubility, Stability, and Analytical Performance


Aqueous Solubility: Hemitartrate vs. Free Base Enables Direct Use in Biological Assays

Synephrine hemitartrate demonstrates markedly superior aqueous solubility compared to the free base form. The free base (CAS 94-07-5) is classified as 'insoluble' in water, which limits its direct application in aqueous buffers and physiological media . In contrast, the hemitartrate salt (CAS 16589-24-5) is readily soluble in water, with vendor specifications indicating it can be dissolved to prepare stock solutions in water [1]. This difference is critical for preparing dosing solutions for in vivo studies and for cell culture experiments where organic solvents like DMSO may be cytotoxic or confound results.

Aqueous Solubility
Head-to-head
Hemitartrate: soluble in water
Free base: insoluble
Enables direct preparation in aqueous buffers for biological assays
Avoids confounding organic solvent effects
aqueous solubility formulation in vitro assays

Thermal Stability: Higher Melting Point of Hemitartrate Indicates Superior Solid-State Stability vs. Hydrochloride

The hemitartrate salt exhibits a significantly higher melting point (188-190°C with some decomposition) compared to the hydrochloride salt (151-152°C) . A higher melting point is a strong indicator of greater crystal lattice energy, which often correlates with improved solid-state stability and reduced susceptibility to degradation during storage and handling. This thermal property makes the hemitartrate form less prone to decomposition under ambient or elevated temperature conditions, a crucial factor for long-term research material storage.

Thermal Stability
Data to verify
mp 188–190°C (hemitartrate) vs 151–152°C (HCl salt)
May indicate greater resistance to thermal degradation during storage
Vendor data; independent verification recommended
thermal stability solid-state chemistry storage conditions

Analytical Purity: Hemitartrate Available as a High-Purity Reference Standard for Method Validation

Synephrine hemitartrate is commercially available with a verified purity of ≥98% (HPLC) . This high purity is essential for its use as a reference standard in analytical method development and validation. In contrast, many commercially available synephrine-containing extracts or lower-grade salts may have undefined impurity profiles that can interfere with chromatographic separation and quantification. A validated HPLC-DAD/LC-MS method for synephrine in nutritional supplements highlights the necessity of using high-purity standards to achieve accurate and reproducible results, as matrix effects and co-eluting impurities can significantly bias quantitative measurements .

Analytical Purity
Specification review
≥98% (HPLC)
Supports method validation and traceable quantification
Verify against specific analytical requirements
analytical chemistry quality control reference standard

Receptor Binding Profile: Class-Specific Activity Distinct from Close Structural Analogs

p-Synephrine (the active moiety of the hemitartrate salt) exhibits a unique receptor binding profile that distinguishes it from close structural analogs like m-synephrine (phenylephrine) and ephedrine. p-Synephrine and its related compound p-octopamine exhibit 'little binding' to α-1, α-2, β-1, and β-2 adrenergic receptors, and do not promote indirect release of endogenous norepinephrine at commonly used doses [1]. This is in marked contrast to m-synephrine, which is a potent and selective α-1 adrenergic receptor agonist, and ephedrine, which acts as a mixed-acting sympathomimetic with significant indirect effects [1]. This fundamental mechanistic difference explains the lack of potent cardiovascular effects (e.g., hypertension, tachycardia) observed with p-synephrine compared to its analogs, a critical consideration for studies investigating metabolic or mild adrenergic effects without confounding cardiovascular side effects.

Receptor Profile
Class-level
Little binding to α-1/α-2/β-1/β-2; distinct from m-synephrine (α-1 agonist)
Reported mild adrenergic profile; review for metabolic or non-cardiovascular study contexts
Class-level inference; confirm in target assay
adrenergic receptor selectivity structure-activity relationship

Optimal Use Cases for Synephrine Hemitartrate in Research and Quality Control


In Vitro Pharmacology: Aqueous-Based Adrenergic Receptor Assays

The high aqueous solubility of synephrine hemitartrate enables direct preparation of dosing solutions in physiological buffers (e.g., PBS, HBSS) for cell-based assays, avoiding the cytotoxic and confounding effects of organic solvents like DMSO [1]. This is particularly valuable for studies on α- and β-adrenergic receptor signaling in primary cells or sensitive cell lines, where solvent effects can alter membrane properties and receptor function. The defined purity of ≥98% ensures that observed effects are attributable to the compound and not impurities .

In Vivo Pharmacology: Reproducible Dosing in Rodent Models

For in vivo studies, the water solubility of synephrine hemitartrate allows for accurate and reproducible oral gavage or intraperitoneal injection of aqueous solutions, eliminating variability introduced by suspensions or co-solvents [1]. A demonstrated in vivo protocol used synephrine hemitartrate at 1 mg/kg via oral gavage to ameliorate hyperdynamic circulation in rat models . The compound's thermal stability ensures it remains potent and intact during preparation and administration, a key factor for longitudinal studies.

Analytical Chemistry: Method Development and Validation for Dietary Supplements

The hemitartrate salt's high purity (≥98%) and established identity make it an ideal reference standard for developing and validating HPLC, LC-MS, and other chromatographic methods . It is specifically cited as an analytical standard for the determination of synephrine in weight-loss products and herbal preparations . The stable solid form facilitates accurate weighing and preparation of stock solutions, ensuring linearity and accuracy in quantitative analysis, as required by ICH guidelines for method validation .

Quality Control: Assay of Botanical Extracts and Finished Products

In industrial quality control, synephrine hemitartrate serves as a certified reference material for the quantification of p-synephrine in Citrus aurantium extracts and finished dietary supplement formulations . Its well-defined purity and stability underpin the accuracy of potency assays, ensuring compliance with label claims and regulatory specifications. The use of this specific salt form, rather than the free base or undefined extracts, minimizes matrix effects and provides a traceable standard for inter-laboratory comparisons and regulatory submissions.

Application
Selection Property
Validation Focus
In vitro adrenergic receptor assays
Aqueous solubility and stability
Solvent-free assay reproducibility
In vivo pharmacological studies
Stable salt for reproducible dosing
Dose-response consistency in rodent models
Analytical method development
High-purity reference standard
Linearity, accuracy, and matrix effect evaluation
Quality control of botanical extracts
Certified analytical standard
Inter-laboratory traceability and label claim verification
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